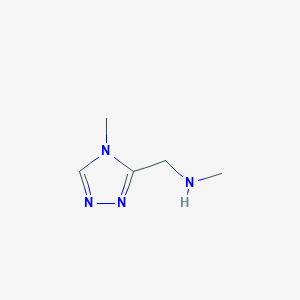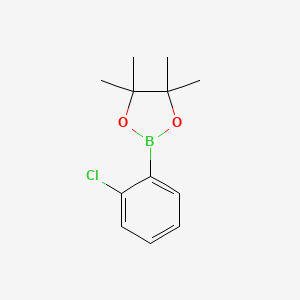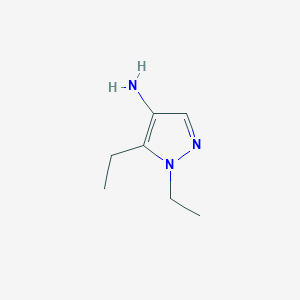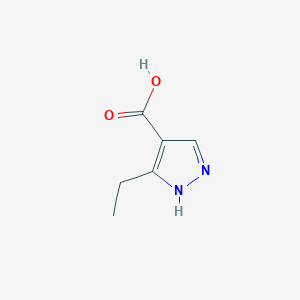
1,4-Dibenzyl-1,4-diazepan-6-ol
Overview
Description
1,4-Dibenzyl-1,4-diazepan-6-ol is a chemical compound with the molecular formula C19H24N2O and a molecular weight of 296.41 g/mol . It is a white solid at room temperature and is known for its unique structure, which includes a diazepane ring substituted with benzyl groups and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzyl-1,4-diazepan-6-ol can be synthesized through a multi-step process. One common method involves the reaction of N,N’-dibenzylethylenediamine with 1,3-dibromo-2-propanol in the presence of a base such as triethylamine . The reaction mixture is typically heated to reflux for several days to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve optimized reaction conditions, continuous flow processes, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzyl-1,4-diazepan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the diazepane ring.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or modified diazepane derivatives.
Substitution: Formation of substituted diazepane compounds with various functional groups.
Scientific Research Applications
1,4-Dibenzyl-1,4-diazepan-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dibenzyl-1,4-diazepan-6-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and diazepane ring are key structural features that influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzyl-1,4-diazepan-6-ylmethanol: Similar structure with a methanol group instead of a hydroxyl group.
1,4-Ditosyl-1,4-diazepan-6-ol: Contains tosyl groups instead of benzyl groups.
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine: Substituted with a methyl group and an amine group.
Uniqueness
1,4-Dibenzyl-1,4-diazepan-6-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 6-position. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1,4-dibenzyl-1,4-diazepan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-15-20(13-17-7-3-1-4-8-17)11-12-21(16-19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIAMGADODZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)
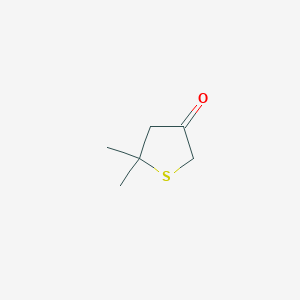

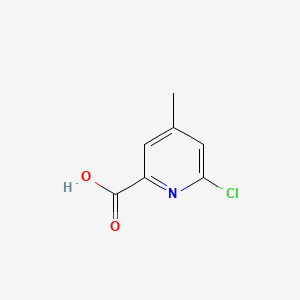
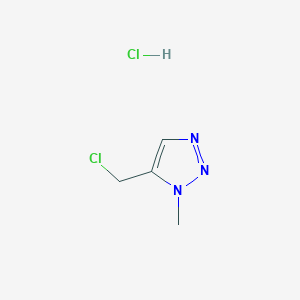
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)

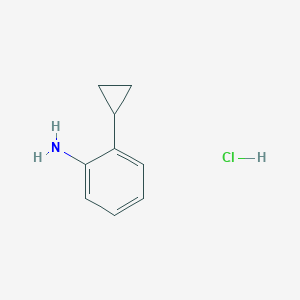
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
